An In-depth Technical Guide to the Chemical Structure of Carane
An In-depth Technical Guide to the Chemical Structure of Carane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carane, systematically named 3,7,7-trimethylbicyclo[4.1.0]heptane, is a bicyclic monoterpene with a unique and rigid structure that has garnered interest in various fields of chemical research, including natural product synthesis and drug discovery. Its bicyclo[4.1.0]heptane core, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, imparts specific stereochemical properties that make it a valuable chiral building block. This guide provides a comprehensive overview of the chemical structure of carane, including its stereoisomerism, quantitative structural data, experimental protocols for its synthesis and analysis, and its interaction with biological signaling pathways.
Chemical and Physical Properties
Carane is a saturated hydrocarbon with the chemical formula C10H18.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3,7,7-trimethylbicyclo[4.1.0]heptane[3] |
| Molecular Formula | C10H18[1][2] |
| Molecular Weight | 138.25 g/mol [1][3] |
| CAS Number | 554-59-6[1][2][3] |
| Appearance | Solid[1] |
| Boiling Point | 165-166 °C at 750 Torr[1] |
| Density | 0.8381 g/cm³ at 20 °C[1] |
| Synonyms | Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-; Dihydro-4-carene[1] |
Stereochemistry and Conformational Analysis
The carane molecule possesses three stereocenters, leading to the existence of several stereoisomers. The fusion of the cyclopropane and cyclohexane rings can be either cis or trans. In the cis isomer, the hydrogens on the bridgehead carbons are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. Due to significant ring strain, the cis conformation is more stable.[4] The cyclohexane ring in carane is constrained and adopts a boat-like conformation rather than a more stable chair conformation to alleviate torsional strain.[4]
Quantitative Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-C6 | 1.52 |
| C1-C7 | 1.51 |
| C6-C7 | 1.51 |
| C1-C2 | 1.54 |
| C2-C3 | 1.54 |
| C3-C4 | 1.54 |
| C4-C5 | 1.54 |
| C5-C6 | 1.54 |
| **Bond Angles (°) ** | |
| C6-C1-C2 | 118.5 |
| C1-C2-C3 | 112.0 |
| C2-C3-C4 | 112.0 |
| C3-C4-C5 | 112.0 |
| C4-C5-C6 | 112.0 |
| C5-C6-C1 | 118.5 |
| C1-C7-C6 | 60.0 |
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for carane.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~0.5 - 0.9 | m | 2H | Cyclopropyl CH |
| ~0.8 - 1.0 | m | 9H | Methyl groups |
| ~1.0 - 1.9 | m | 7H | Cyclohexane CH and CH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~15 - 20 | Cyclopropyl carbons |
| ~20 - 30 | Methyl carbons |
| ~25 - 40 | Cyclohexane carbons |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | CH₂ bend |
| 1380 - 1370 | Medium | CH₃ bend |
| ~1020 | Medium | Cyclopropane C-C stretch |
MS (Mass Spectrometry)
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular ion) |
| 123 | Strong | [M - CH₃]⁺ |
| 95 | Strong | [M - C₃H₇]⁺ |
| 81 | Very Strong | [C₆H₉]⁺ |
| 67 | Strong | [C₅H₇]⁺ |
Experimental Protocols
Synthesis of cis-Carane from (+)-3-Carene
This protocol describes the catalytic hydrogenation of (+)-3-carene to yield cis-carane.
Materials:
-
(+)-3-Carene
-
Anhydrous ethanol (B145695)
-
Raney Nickel (catalyst)
-
Hydrogen gas
-
High-pressure autoclave with mechanical stirring
Procedure:
-
In a high-pressure autoclave, a solution of (+)-3-carene in anhydrous ethanol is prepared.
-
Raney Nickel catalyst (5-10% by weight of 3-carene) is carefully added to the solution under an inert atmosphere.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reaction mixture is heated to 100-150°C with vigorous stirring.
-
The pressure of hydrogen gas is maintained at 5-10 MPa.
-
The reaction is monitored by GC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature and venting the hydrogen gas, the reaction mixture is filtered to remove the Raney Nickel catalyst.
-
The ethanol is removed from the filtrate by rotary evaporation.
-
The crude product is purified by vacuum distillation to afford pure cis-carane.
GC-MS Analysis of Carane
This protocol outlines a general method for the analysis of carane using Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Biological Activity and Signaling Pathways
Derivatives of carane have been investigated for their potential pharmacological activities. Notably, certain carane derivatives have shown to act as antagonists at β-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system, regulating processes such as heart rate, bronchodilation, and metabolism.
The binding of a carane-based antagonist to a β-adrenergic receptor blocks the downstream signaling cascade that is normally initiated by endogenous agonists like epinephrine (B1671497) and norepinephrine. This inhibition prevents the activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cyclic AMP (cAMP). The subsequent decrease in protein kinase A (PKA) activity alters the phosphorylation state of various cellular proteins, leading to a physiological response.
References
- 1. Carane derivative stereoisomers of different local anaesthetic and antiplatelet activity similarly potentiate forskolin-stimulated cyclic AMP response and bind to beta-adrenoceptors in the rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
